molecular formula C10H8F4O2 B1505470 Methyl 2-(3-fluoro-4-trifluoromethylphenyl)acetate

Methyl 2-(3-fluoro-4-trifluoromethylphenyl)acetate

Cat. No. B1505470
M. Wt: 236.16 g/mol
InChI Key: BAGJSCPJMSMEBH-UHFFFAOYSA-N
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Patent
US06528543B1

Procedure details

A solution of 3-fluoro-4-(trifluoromethyl)phenylacetic acid (2.50 g, 11.25 mmol) in methanol (25 mL) was treated with concentrated sulfuric acid (4 drops). The resulting reaction mixture was heated under reflux for 15 h. The reaction mixture was allowed to cool to 25° C. and then concentrated in vacuo to remove methanol. Flash chromatography (Merck Silica gel 60, 230-400 mesh, 1/1 hexaneslethyl acetate) afforded (3-fluoro-4-trifluoromethyl-phenyl)-acetic acid methyl ester (2.58 g, 97%) as a colorless oil: EI-HRMS m/e calcd for C10H8F4O2 (M+) 236.0460, found 236.0457.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH2:12][C:13]([OH:15])=[O:14])[CH:5]=[CH:6][C:7]=1[C:8]([F:11])([F:10])[F:9].[CH3:16][OH:17]>S(=O)(=O)(O)O>[C:13]([O-:15])(=[O:14])[CH3:12].[CH3:16][O:17][C:13](=[O:14])[CH2:12][C:4]1[CH:5]=[CH:6][C:7]([C:8]([F:9])([F:10])[F:11])=[C:2]([F:1])[CH:3]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
FC=1C=C(C=CC1C(F)(F)F)CC(=O)O
Name
Quantity
25 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 h
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove methanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-]
Name
Type
product
Smiles
COC(CC1=CC(=C(C=C1)C(F)(F)F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.58 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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